

Application Notes and Protocols: Thiosulfuric Acid in Iodometric Titrations 1

Determination

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thiosulfuric acid

Cat. No.: B1193926

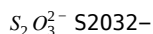
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **thiosulfuric acid** (via its stable salt, sodium thiosulfate) in iodometric titrations for the quantitative determination of iodine. This method is a cornerstone of analytical chemistry with wide-ranging applications in pharmaceuticals, environmental monitoring, and quality control.

Principle of Iodometric Titration

Iodometric titration is an indirect method of analysis. In the context of iodine determination, it involves the titration of iodine with a standardized solution of sodium thiosulfate. The underlying principle is the quantitative oxidation of thiosulfate ions (



) by iodine (



) to form tetrathionate ions (

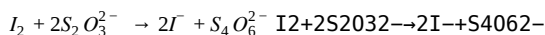


), while iodine is reduced to iodide ions (



).[1][2]

The key reaction is:



[3]

The endpoint of the titration is typically detected using a starch indicator. Starch forms a deep blue-black complex with iodine, and the disappearance marks the complete consumption of iodine by the thiosulfate solution.[3][4] For accurate results, the sodium thiosulfate solution must be standardized against a primary standard.[5][6]

Data Presentation

Table 1: Reagents for 0.1 M Sodium Thiosulfate Solution Preparation and Standardization

Reagent	Formula	Molar Mass (g/mol)	Quantity for 1 L of 0.1 M Solution	Purpose
Sodium Thiosulfate Pentahydrate	$Na_2S_2O_3 \cdot 5H_2O$	248.18	~25 g	Titrant
Sodium Carbonate	Na_2CO_3	105.99	~0.2 g	Stabilizer[6][7]
Potassium Dichromate (Primary Standard)	$K_2Cr_2O_7$	294.18	~0.21 g (for standardization)	Primary Standard[6][7]
Potassium Iodide	KI	166.00	~3 g (for standardization)	To react with the primary standard to liberate iodine
Hydrochloric Acid (concentrated)	HCl	36.46	~5 mL (for standardization)	To acidify the solution for the reaction between the primary standard and KI[6][7]
Sodium Bicarbonate	$NaHCO_3$	84.01	~2 g (for standardization)	To react with acid and carbon dioxide, preventing oxidation of iodide.[6][7]

Table 2: Key Reactions and Stoichiometry

Reaction	Stoichiometric Ratio
Standardization: $Cr_2O_7^{2-} + 6I^- + 14H^+ \rightarrow 2Cr^{3+} + 3I_2 + 7H_2O$	1 mole $K_2Cr_2O_7$ liberates 3 moles of I_2
Titration: $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$	1 mole I_2 reacts with 2 moles of $Na_2S_2O_3$
Overall Standardization: 1 mole $K_2Cr_2O_7$ is equivalent to 6 moles of $Na_2S_2O_3$	1 : 6

Experimental Protocols

- Make a paste by suspending 1 g of soluble starch in 10-30 mL of deionized water.[5][8][9]
- Bring 100 mL of deionized water to a boil in a separate beaker.[5][8]
- Pour the starch paste into the boiling water with continuous stirring.[8]

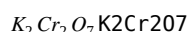
- Continue to boil for 1-2 minutes until the solution becomes clear or translucent.^{[5][9]}
- Allow the solution to cool. If a precipitate forms, decant the clear supernatant for use.^[5]
- Note: It is highly recommended to use a freshly prepared starch solution for each titration, as it is susceptible to microbial degradation.^[8] For longer preservative such as mercuric iodide or salicylic acid can be added.^{[5][8]}

- Weigh approximately 25 g of sodium thiosulfate pentahydrate (



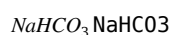
).[7]

- Transfer the weighed solid to a 1000 mL volumetric flask.
- Add approximately 0.2 g of sodium carbonate to stabilize the solution.^{[6][7]}
- Dissolve the solids in about 800 mL of freshly boiled and cooled deionized water.^[10]
- Once fully dissolved, dilute to the 1000 mL mark with deionized water.
- Stopper the flask and mix the solution thoroughly by inversion.
- It is advisable to let the solution stand for at least one hour before proceeding with standardization.^[7]
- Accurately weigh about 0.21 g of previously dried primary standard potassium dichromate (



) into a 500 mL glass-stoppered conical flask.^{[6][7]}

- Dissolve the potassium dichromate in 100 mL of deionized water.^{[6][7]}
- Carefully add 3 g of potassium iodide (KI), 2 g of sodium bicarbonate (



), and 5 mL of concentrated hydrochloric acid (HCl).^{[6][7]}

- Gently stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 10 minutes.^{[6][7][11]} This reaction liberates iodine.
- Rinse the stopper and the inner walls of the flask with deionized water.
- Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a yellowish-green or pale straw color.^{[3][7]}
- Add 2-3 mL of the 1% starch indicator solution. The solution should turn a deep blue-black color.^[7]
- Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a clear or pale green solution.^{[3][7]} This is
- Record the volume of the sodium thiosulfate solution used.
- Repeat the titration at least two more times to ensure reproducibility.
- Perform a blank determination using the same procedure but without the potassium dichromate.^[7]
- Calculate the molarity of the sodium thiosulfate solution using the following formula:

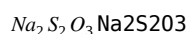
$$Molarity(M) = \frac{\text{mass of } K_2Cr_2O_7 \text{ (g)}}{49.04 \times (\text{Volume of } Na_2S_2O_3 \text{ (mL)} - \text{Volume of blank (mL)})} \quad Molarity(M) = 49.04 \times (\text{Volume of } Na_2S_2O_3 \text{ (mL)} - \text{Volume of blank (mL)}) \times \text{mass (g)}$$

^[7]

- Accurately transfer a known volume or mass of the iodine-containing sample into a conical flask.
- Dilute with deionized water if necessary.
- Titrate directly with the standardized sodium thiosulfate solution until the solution becomes pale yellow.^[11]
- Add 2-3 mL of 1% starch indicator solution, which will result in a deep blue-black color.
- Continue the titration dropwise with constant swirling until the blue color disappears.
- Record the volume of sodium thiosulfate solution used at the endpoint.
- Calculate the amount of iodine in the sample based on the stoichiometry of the reaction (1 mole of

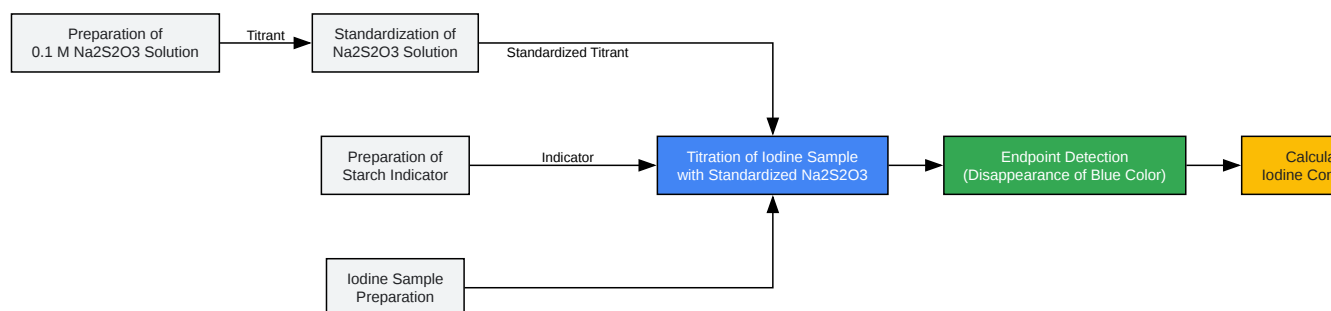


reacts with 2 moles of



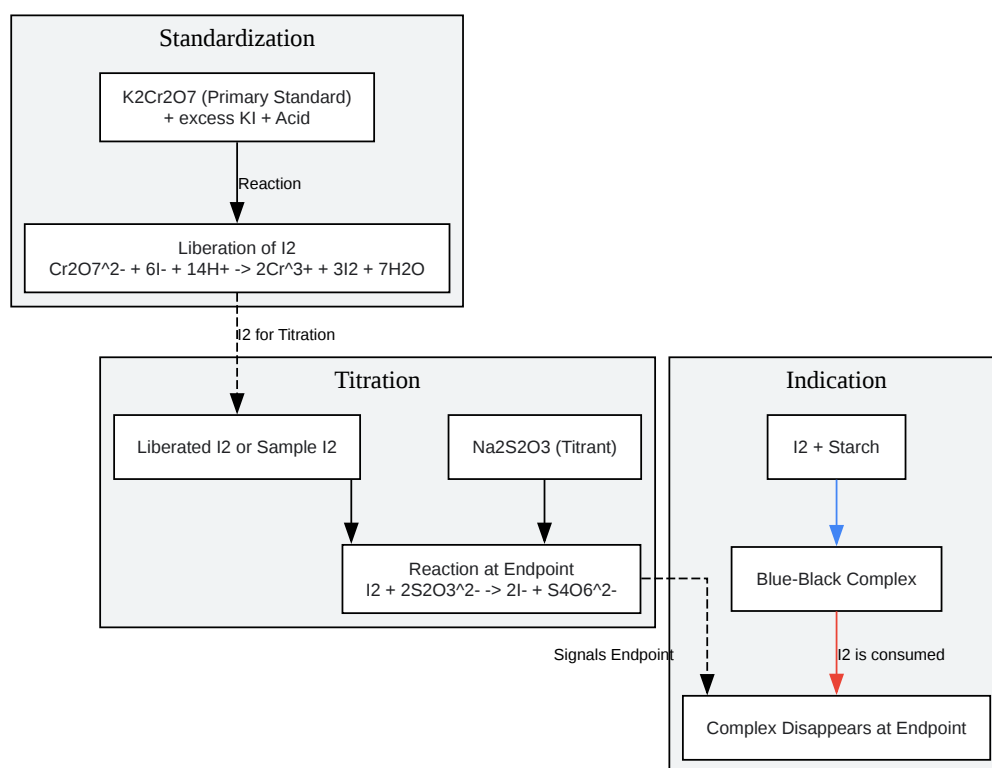
).

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Iodine Determination via Iodometric Titration.



[Click to download full resolution via product page](#)

Caption: Key Chemical Reactions in Iodometric Titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. scribd.com [scribd.com]
 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
 3. mccscience.yolasite.com [mccscience.yolasite.com]
 4. studymind.co.uk [studymind.co.uk]
 5. titrations.info [titrations.info]
 6. zenodo.org [zenodo.org]
 7. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
 8. homework.study.com [homework.study.com]
 9. www1.udel.edu [www1.udel.edu]
 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Thiosulfuric Acid in Iodometric Titrations for Iodine Determination]. BenchChem PDF]. Available at: <https://www.benchchem.com/product/b1193926#thiosulfuric-acid-in-iodometric-titrations-for-iodine-determination>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we strive to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com